Tetrahydrofuran hydroperoxide

Description

Properties

CAS No. |

4676-82-8 |

|---|---|

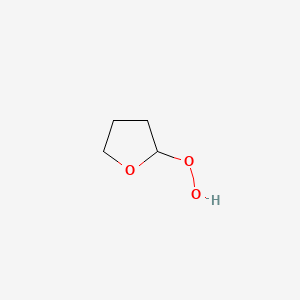

Molecular Formula |

C4H8O3 |

Molecular Weight |

104.1 g/mol |

IUPAC Name |

2-hydroperoxyoxolane |

InChI |

InChI=1S/C4H8O3/c5-7-4-2-1-3-6-4/h4-5H,1-3H2 |

InChI Key |

JSZPBTUOIOMFMS-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)OO |

Canonical SMILES |

C1CC(OC1)OO |

Other CAS No. |

4676-82-8 |

Synonyms |

2-hydroperoxytetrahydrofuran THF-OOH |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Formation

Tetrahydrofuran hydroperoxide is formed through the oxidation of tetrahydrofuran, particularly under conditions that promote peroxide formation. It is characterized by the molecular formula and is known for its potential instability, which can lead to hazardous situations if not handled properly .

Polymer Chemistry

This compound plays a crucial role in polymer synthesis, especially in the production of polyethers and polyurethanes.

- Cationic Polymerization : this compound can act as an initiator in cationic polymerization processes. This method is particularly useful for synthesizing complex polymers with tailored properties. For instance, it has been explored for creating polyethylenimine derivatives, which are important in drug delivery systems .

- Polymer Blending : The compound is also used in blending with other polymers to enhance mechanical properties and thermal stability. Its ability to form cross-links within polymer matrices can improve the overall performance of materials used in various applications, including coatings and adhesives .

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound due to its solvent properties and reactivity.

- Solvent for Reactions : It serves as a solvent in numerous synthetic procedures, particularly where polar solvents are required. Its miscibility with water makes it an ideal candidate for reactions involving hydrophilic compounds .

- Synthesis of Active Pharmaceutical Ingredients (APIs) : this compound has been employed in the synthesis of certain APIs, where its oxidative properties can facilitate specific reaction pathways that are otherwise challenging to achieve .

Safety Considerations

While this compound has valuable applications, it also poses significant safety risks due to its potential to form explosive peroxides when concentrated or improperly stored.

- Hazardous Incidents : Several incidents have been reported where peroxide contamination led to explosions during laboratory procedures involving tetrahydrofuran. For instance, a case study highlighted an explosion caused by concentrated peroxides in tetrahydrofuran during a rotary evaporation process .

- Preventive Measures : To mitigate risks, it is essential to store this compound under controlled conditions and use stabilizers like butylated hydroxytoluene (BHT) to inhibit peroxide formation. Regular monitoring of peroxide levels is also recommended .

Case Study 1: Polymer Synthesis

A study investigated the use of this compound as an initiator for the synthesis of polyethylenimine derivatives. The results indicated that the polymer demonstrated enhanced antibacterial properties, making it suitable for biomedical applications such as wound dressings .

Case Study 2: Pharmaceutical Reactions

In another research effort, this compound was utilized as a solvent for synthesizing complex molecules in drug development. The findings showed that reactions conducted in this medium yielded higher purity products compared to traditional solvents due to improved solubility and reaction kinetics .

Preparation Methods

Autoxidation in the Presence of Air

The most well-documented method for synthesizing THF-OOH involves the autoxidation of THF upon prolonged exposure to atmospheric oxygen. This process proceeds via a free-radical chain mechanism, where molecular oxygen reacts with THF to form a hydroperoxide intermediate. Key steps include:

-

Initiation : Abstraction of a hydrogen atom from THF by an initiator (e.g., trace metals or light), generating a carbon-centered radical.

-

Propagation : Reaction of the radical with oxygen to form a peroxyl radical, which abstracts another hydrogen atom from THF, yielding THF-OOH and regenerating the radical chain.

Robertson’s seminal work isolated THF-OOH by distilling unreacted THF under reduced pressure after storage in air. The resulting product was characterized by elemental analysis (C: 46.0%, H: 7.9%; theoretical C: 46.1%, H: 7.7%) and quantitative iodine liberation from acidified potassium iodide, confirming its peroxide content.

Table 1: Analytical Data for THF-OOH Prepared via Autoxidation

| Parameter | Experimental Value | Theoretical Value |

|---|---|---|

| Carbon Content (%) | 46.0 | 46.1 |

| Hydrogen Content (%) | 7.9 | 7.7 |

| Iodine Liberation (mmol/g) | 9.8 | 10.0 |

| Density (g/cm³) | 1.6933 | - |

Role of Light and Temperature

Light significantly accelerates peroxide formation, with daylight favoring hydroperoxide production and ultraviolet (UV) light promoting structurally ambiguous peroxides. Thermal stability studies reveal that THF-OOH decomposes exothermically above 70°C, producing γ-butyrolactone as the primary product. Consequently, storage below 25°C in opaque containers is recommended to minimize degradation.

Stabilization and Inhibitor Effects

Commercial THF often contains stabilizers like butylated hydroxytoluene (BHT) to suppress peroxide formation during storage. However, for intentional THF-OOH synthesis, unstabilized THF must be used. BASF studies note that peroxide concentrations reach a dynamic equilibrium of <2% in open systems due to concurrent decomposition into organic acids. In closed systems with limited oxygen, peroxide levels decline over time as oxygen is depleted.

Purification and Isolation Techniques

Isolating THF-OOH requires careful distillation under vacuum (10–20 mmHg) to separate it from unreacted THF. The product is a colorless liquid miscible with water and polar solvents such as methanol and acetone . Post-purification, stabilization with weak acids (e.g., citric acid) or storage under inert atmospheres can extend shelf life.

Q & A

Basic: What experimental methods are recommended for synthesizing tetrahydrofuran hydroperoxide (THFHP) in controlled laboratory conditions?

THFHP is typically synthesized via photooxidation of tetrahydrofuran (THF) under UV light in the presence of oxygen. Key steps include:

- Formation of a charge-transfer complex between THF and oxygen .

- UV-induced dissociation of the excited complex into radicals (e.g., alkoxy and peroxy radicals), leading to hydroperoxide formation .

- Stabilization with inhibitors like 2,6-di-tert-butyl-p-cresol (BHT) to prevent uncontrolled decomposition .

Critical parameters : Light intensity, oxygen concentration, and pH (<2.0 to minimize radical recombination) .

Basic: What are the primary stability concerns for THFHP, and how can they be mitigated during storage?

THFHP is highly unstable due to its propensity to form explosive peroxide crystals . Mitigation strategies include:

- Adding 250 ppm BHT as a stabilizer to inhibit peroxide accumulation .

- Storing THFHP in airtight, opaque containers under inert gas (e.g., nitrogen) to limit oxygen exposure .

- Regular inspection for crystalline deposits using starch iodide test paper .

Note : Distillation of THFHP is strongly discouraged due to explosion risks from peroxide concentration .

Advanced: How do reaction conditions influence the stereoselectivity of THFHP-mediated cyclization in complex organic syntheses?

In biomimetic syntheses (e.g., hitorins A/B), THFHP-generated alkoxy radicals drive stereoselective cyclization via:

- Intermolecular radical-olefin coupling to form tetrahydrofuran rings .

- Control of regioselectivity through solvent polarity and radical-trapping agents (e.g., THF itself limits peroxy radical recombination) .

Example : Epoxide ring-opening with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) achieves >95% regioselectivity for 2,5-cis-disubstituted tetrahydrofuran derivatives .

Advanced: What mechanistic pathways explain THFHP degradation under photochemical conditions?

THFHP degrades via a radical cascade :

Initiation : Homolytic cleavage of the O-O bond in THFHP generates alkoxy radicals .

Propagation : Radicals abstract hydrogen from THF, forming tetrahydrofuranyl radicals and propagating chain reactions .

Termination : Radical recombination yields lactones or ketones as stable end-products .

Key evidence : Electron spin resonance (ESR) detects radical intermediates during UV exposure .

Methodological: What analytical techniques are most effective for detecting and quantifying THFHP in reaction mixtures?

- Gas chromatography (GC) with headspace SPME (Solid-Phase Microextraction): Detects residual THF and peroxide byproducts at ppm levels .

- Iodometric titration : Quantifies hydroperoxide concentration via iodine liberation .

- ESR spectroscopy : Identifies transient radicals (e.g., alkoxy species) during photooxidation .

Advanced: How can THFHP be utilized in radical cascade reactions for natural product synthesis?

THFHP serves as a radical initiator in multi-step cascades:

- Example : Coupling of THFHP-derived alkoxy radicals with monoterpenes (e.g., (+)-sabinene) forms polycyclic tetrahydrofuran cores in hitorins .

- Optimization : Use of sub-stoichiometric THFHP (0.1–0.5 equiv.) minimizes side reactions while maintaining cascade efficiency .

Basic: What safety protocols are essential when handling THFHP in academic laboratories?

- Peroxide testing : Mandatory inspection before use (starch iodide test) and every 3 months post-opening .

- Ventilation : Use fume hoods for all procedures to avoid inhalation of volatile peroxides .

- Emergency protocols : Avoid contact with metals (e.g., lithium, aluminum) and strong acids/bases to prevent violent reactions .

Advanced: How do solvent systems affect the kinetics of THFHP formation and decomposition?

- Polar solvents (e.g., methanol): Accelerate hydroperoxide formation via stabilization of charge-transfer complexes .

- Nonpolar solvents (e.g., hexane): Slow decomposition by reducing radical mobility .

Data : In methanol, THFHP forms 1.5x faster than in THF alone, but decomposition rates increase by 2x due to proton-mediated radical pathways .

Methodological: What strategies improve yield in THFHP-mediated epoxidation reactions?

- Catalytic additives : Titanium(IV) isopropoxide and chiral ligands (e.g., DIPT) enhance enantioselectivity (>97% ee) in epoxy alcohol synthesis .

- Temperature control : Reactions at 0–5°C minimize side-product formation during reductive epoxide ring-opening .

Advanced: What computational models predict THFHP reactivity in radical-mediated syntheses?

- DFT calculations : Map energy barriers for radical addition and hydrogen abstraction steps .

- Kinetic modeling : Simulate chain-length dependence on inhibitor concentration (BHT) and oxygen pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.